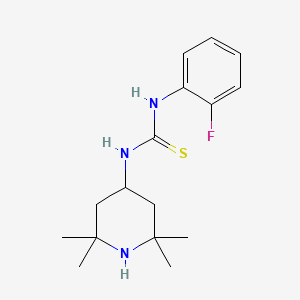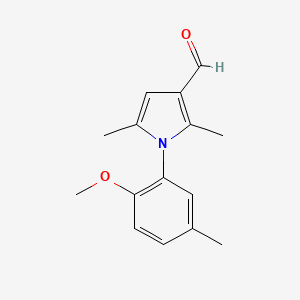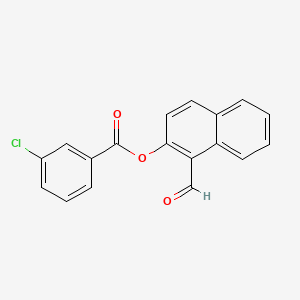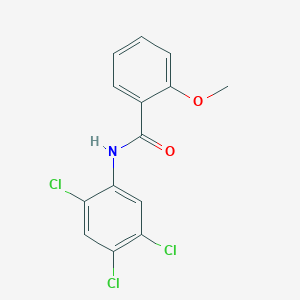
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that targets the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide targets the JAK/STAT signaling pathway by inhibiting the activity of JAK kinases. JAK kinases are involved in the activation of STAT transcription factors, which regulate gene expression in response to various extracellular signals. By inhibiting JAK kinases, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide prevents the activation of STAT transcription factors and downstream gene expression. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the invasion and metastasis of cancer cells. In inflammation research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the activation of immune cells, such as T cells and B cells. In autoimmune disorder research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of autoantibodies and the activation of autoreactive T cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in treating various diseases, and its mechanism of action is well understood. However, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in cell culture experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide research. One direction is to develop more potent and selective JAK kinase inhibitors that can be used in clinical trials. Another direction is to investigate the use of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide in combination with other immunosuppressive drugs may have potential in treating autoimmune disorders. Finally, the development of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide analogs with improved solubility and bioavailability may enhance its effectiveness in vivo.
Méthodes De Synthèse
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide can be synthesized using various methods, including the reaction of 2,4,5-trichloroaniline with 2-methoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with ammonium hydroxide to yield 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide. Other methods include the reaction of 2,4,5-trichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with ammonia to yield 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide.
Applications De Recherche Scientifique
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the activation of immune cells, such as T cells and B cells.
Propriétés
IUPAC Name |
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-2-4-8(13)14(19)18-12-7-10(16)9(15)6-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKPTPCUVQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



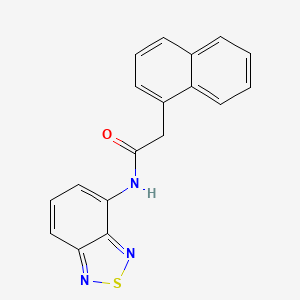
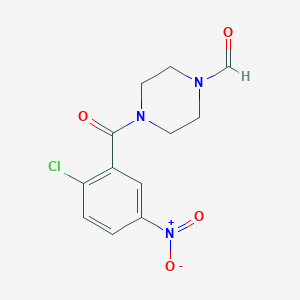
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
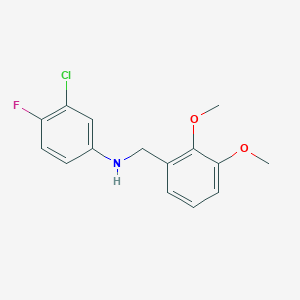
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
